molecular formula C18H34O2 B3427130 trans-10-Octadecenoic acid CAS No. 5684-82-2

trans-10-Octadecenoic acid

Cat. No.: B3427130
CAS No.: 5684-82-2
M. Wt: 282.5 g/mol
InChI Key: QXJSBBXBKPUZAA-CMDGGOBGSA-N
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Description

trans-10-Octadecenoic acid: is a long-chain unsaturated fatty acid with the molecular formula C18H34O2 . It is one of the positional isomers of octadecenoic acid, characterized by a trans double bond at the 10th carbon position. This compound is commonly found in partially hydrogenated vegetable oils and has been studied for its effects on human health, particularly in relation to cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Linoleic Acid: One common method to synthesize trans-10-Octadecenoic acid involves the partial hydrogenation of linoleic acid. This process typically uses a metal catalyst such as palladium or nickel under controlled hydrogen pressure and temperature conditions.

    Isomerization of Oleic Acid: Another method involves the isomerization of oleic acid using a base catalyst.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of vegetable oils. The process includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-10-Octadecenoic acid can undergo oxidation reactions, forming hydroperoxides and other oxygenated derivatives.

    Reduction: It can be reduced to stearic acid using hydrogenation.

    Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Esterification: Sulfuric acid or hydrochloric acid as catalysts, with alcohols like methanol or ethanol.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a standard in gas chromatography for the analysis of fatty acid composition in various samples.
  • Studied for its role in the synthesis of complex lipids and other organic compounds.

Biology:

  • Investigated for its effects on cellular metabolism and membrane fluidity.
  • Used in studies related to lipid metabolism and its impact on health.

Medicine:

  • Examined for its role in cardiovascular diseases, particularly its impact on cholesterol levels and inflammation.
  • Studied for its potential anti-inflammatory and anti-cancer properties.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

    trans-9-Octadecenoic acid (Elaidic acid): Another trans isomer of octadecenoic acid, with the double bond at the 9th carbon position.

    trans-11-Octadecenoic acid (Vaccenic acid): A trans isomer with the double bond at the 11th carbon position.

    cis-9-Octadecenoic acid (Oleic acid): A cis isomer with the double bond at the 9th carbon position.

Uniqueness:

Properties

IUPAC Name

(E)-octadec-10-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSBBXBKPUZAA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009339
Record name Isooleic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Liquid, Pellets or Large Crystals
Record name Fatty acids, C16-18 and C18-unsatd.
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Record name Fatty acids, C14-18 and C16-18-unsatd., sodium salts
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CAS No.

3386-63-8, 5684-82-2, 67701-08-0, 67701-11-5
Record name 10-Octadecenoic acid
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Record name Isooleic acid
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Record name Fatty acids, C16-18 and C18-unsatd.
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Record name Fatty acids, C14-18 and C16-18-unsatd., sodium salts
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isooleic acid
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Record name Fatty acids, C16-18 and C18-unsatd.
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Record name ISOOLEIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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